2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride
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Overview
Description
2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride is a chemical compound with the molecular formula C13H23Cl2N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride typically involves the reaction of 2-(diethylamino)ethylamine with 2-aminobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminoethyl)benzamide: Similar structure but lacks the diethylaminoethyl group.
4-Amino-N-(2-(diethylamino)ethyl)benzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
Uniqueness
2-Amino-N-(2-(diethylamino)ethyl)benzamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and diethylaminoethyl groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C13H23Cl2N3O |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-amino-N-[2-(diethylamino)ethyl]benzamide;dihydrochloride |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-3-16(4-2)10-9-15-13(17)11-7-5-6-8-12(11)14;;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);2*1H |
InChI Key |
RQQOPZFOVSARQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1N.Cl.Cl |
Origin of Product |
United States |
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